molecular formula C8H10ClNO2S B15076956 n-(2-Chlorophenyl)-n-methylmethanesulfonamide CAS No. 24827-65-4

n-(2-Chlorophenyl)-n-methylmethanesulfonamide

Cat. No.: B15076956
CAS No.: 24827-65-4
M. Wt: 219.69 g/mol
InChI Key: KRLQJSFCKYCRJS-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group and a methyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

CAS No.

24827-65-4

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

KRLQJSFCKYCRJS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorophenyl)-n-methylmethanesulfonamide typically involves the reaction of 2-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+methanesulfonyl chlorideThis compound\text{2-chloroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-chloroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing sulfonamide and chlorine substituents activate the aromatic ring toward nucleophilic attack. For example:

  • Reaction with amines : Phenethylamine undergoes S<sub>N</sub>Ar at the C-6 position of related sulfonamide derivatives, leading to displacement of the sulfonyl group and subsequent elimination steps .

  • Conditions : Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

Key intermediates :

  • Initial attack forms a Meisenheimer complex.

  • Elimination of the mesyl group yields an aromatic intermediate.

Elimination Reactions

The sulfonamide group facilitates elimination under basic conditions. A study on structurally analogous compounds revealed two proposed mechanisms :

Mechanism Pathway Critical Steps
Mechanism 1 Extended S<sub>N</sub>ArInvolves sequential addition-elimination at C-6 and C-7 positions. Weakness: Ethoxycarbonyl insufficiently activates the ring.
Mechanism 2 Direct EliminationSulfonyl anion adds to C-7, followed by fluoride elimination and rearomatization. Favored due to better electronic alignment.

Experimental Evidence :

  • The N-benzyl analogue of a related compound showed no reactivity under identical conditions, supporting the necessity of specific electronic environments .

Oxidation

  • Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium permanganate (KMnO<sub>4</sub>).

  • Products : Sulfone derivatives via oxidation of the sulfonamide sulfur atom.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>).

  • Products : Amine derivatives through reduction of the sulfonamide to a thiol or amine group.

Functional Group Transformations

The methyl group on the sulfonamide nitrogen can undergo alkylation or dealkylation:

  • Demethylation : Achieved via strong acids (e.g., HBr in acetic acid), yielding the secondary sulfonamide.

  • Remethylation : Reintroduction of methyl groups using methyl iodide (CH<sub>3</sub>I) and a base.

Comparative Reactivity

The chlorophenyl substituent significantly influences reactivity compared to non-halogenated analogues:

Compound Reactivity Profile
N-PhenylmethanesulfonamideLower electrophilicity; slower S<sub>N</sub>Ar.
N-(4-Chlorophenyl)-N-methylmethanesulfonamidePara-chloro enhances ring activation vs. ortho.
N-(2-Chlorophenyl)-N-methylmethanesulfonamideOrtho-chloro sterically hinders nucleophilic attack but stabilizes intermediates.

Case Study: Mechanistic Insights from PMC Research

A 2023 study explored elimination pathways in sulfonamide derivatives, providing critical insights:

  • Base Role : Catalyzes deprotonation and stabilizes intermediates (e.g., imine anions).

  • Solvent Effects : DMSO enhances reaction rates by stabilizing ionic intermediates.

Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature90–110°CHigher temps favor elimination over substitution.
Base StrengthpK<sub>a</sub> > 10Strong bases (e.g., KOtBu) drive rearomatization.
SolventDMF/DMSOPolar aprotic solvents improve nucleophilicity.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methylmethanesulfonamide, also known as 1-(2-chlorophenyl)-N-methylmethanesulfonamide, is an organic compound with a chlorophenyl group and a methanesulfonamide moiety; its chemical formula is C9H10ClNO2S. This compound has diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis.

General Properties and Structure

The compound features a sulfonamide functional group, which is known for its biological activity and potential therapeutic applications. The combination of the chlorophenyl group and methanesulfonamide moiety gives it unique biological properties.

Synthesis and Modification

1-(2-chlorophenyl)-N-methylmethanesulfonamide is significant for modifying the compound to enhance its biological properties or for synthesizing related compounds.

Sulfonamides are known for their antibacterial properties because they can inhibit bacterial folic acid synthesis. this compound may have potential in other therapeutic areas, but further studies are needed to fully understand its pharmacological profile and therapeutic potential.

Related Compounds

Compound NameStructureUnique Features
N-(4-amino-2-chlorophenyl)-3-(methylsulfonyl)benzamideContains an amino group and additional benzene ringKnown for its proteomics applications
ClonazepamA benzodiazepine with anxiolytic propertiesUsed primarily for seizure disorders
1-(2-Chlorophenyl)-N-methylethanamineSimilar amine structure but lacks sulfonamideExhibits different pharmacological effects
1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamideUnique structural features, including a chlorophenyl group, a piperidine moiety, and a sulfonamide functional groupof interest in medicinal chemistry due to its potential biological activities and therapeutic applications
N-(4-chlorophenyl)benzenesulfonamideContains a chlorophenyl group and a sulfonamideAntimicrobial
1,3-Diarylpyrazolyl-acylsulfonamidesFeatures a pyrazole core with sulfonamideAnti-tuberculosis
5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamideSimilar piperidine structurePotential anti-inflammatory

The specific combination of a chlorophenyl group and a methanesulfonamide moiety may confer distinct biological properties compared to similar compounds. Further research is required to explore these differences and their implications for therapeutic use.

Environmental Chemistry

In environmental chemistry, 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide can be used as a tracer or probe to study chemical processes in the environment, such as pollutant degradation pathways. It is introduced into controlled environmental systems, and its fate is monitored using advanced analytical techniques like LC-MS.

Other Sulfonamides and their applications

Mechanism of Action

The mechanism of action of n-(2-Chlorophenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Substituent Influence on ³⁵Cl NQR Frequencies

highlights the electronic effects of substituents on ³⁵Cl NQR frequencies in N-(substituted phenyl)amides. Key findings include:

  • Alkyl vs. Aryl Groups : Alkyl substituents (e.g., methyl) in the side chain lower ³⁵Cl NQR frequencies compared to aryl or chloro-substituted alkyl groups, which increase frequencies. For example, N-(2-chlorophenyl)-acetamide has a lower frequency than N-(2,6-dichlorophenyl)-acetamide due to the electron-donating nature of alkyl groups .
  • Relevance to Target Compound : The methyl group in N-(2-chlorophenyl)-N-methylmethanesulfonamide likely reduces the ³⁵Cl NQR frequency compared to analogs with electron-withdrawing substituents (e.g., nitro or chloro groups).

Crystallographic Data

Crystal structures of related compounds ( and ) reveal trends in bond lengths and lattice parameters:

Compound Crystal System Lattice Constants (Å) Key Bond Lengths (Å) Reference
C₆H₅NHCO-CHClCH₃ Monoclinic a=10.879, b=9.561, c=10.067, β=116.08° C(S)-C(O): 1.76
C₆H₅NHCO-(2-ClC₆H₄) Tetragonal a=8.795, b=8.795, c=15.115 C(S)-C(O): 1.78
N-(4-Chloro-2-nitrophenyl)-...acetamide Monoclinic Not reported C=O: 1.21, S-N: 1.63
  • Key Insight : Substitutions in the side chain (e.g., chloro, nitro) influence the C(S)-C(O) bond length (1.76–1.78 Å), while other bonds (e.g., C=O, S-N) remain consistent. The target compound’s crystal packing may resemble these systems but with variations due to its methyl substituent.

Physicochemical Properties

Melting Points and Solubility

and provide melting points (mp) for structurally related sulfonamides:

Compound Melting Point (°C) Yield (%) Reference
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-...amide 213–215 (dec.) 47
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported Not reported
  • Trends : Bulky substituents (e.g., bis(methylsulfonyl)) increase melting points due to enhanced intermolecular forces. The target compound’s mp is expected to be lower than 213°C due to its simpler substituents.

Hydrogen Bonding and Stability

notes that N-(4-chloro-2-nitrophenyl) derivatives form intermolecular hydrogen bonds (e.g., C–H⋯O interactions), stabilizing their crystal structures.

Reactivity with Electrophiles

and highlight the reactivity of chloro-substituted sulfonamides:

  • Chloromethyl Derivatives : N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide () shows enhanced reactivity at the chloromethyl site, enabling further functionalization .
  • Comparison: The target compound’s 2-chlorophenyl group may undergo electrophilic substitution less readily than analogs with activating groups (e.g., amino in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Chlorophenyl)-N-methylmethanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloro-N-methylaniline and methanesulfonyl chloride under inert conditions (e.g., N₂ atmosphere). Key parameters include:

  • Temperature : 0–5°C during sulfonylation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or THF to enhance reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization (~70–80%) requires stoichiometric control of methanesulfonyl chloride and slow addition to prevent dimerization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the methyl group (δ 3.0–3.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) split into distinct multiplet patterns due to the 2-chlorophenyl substituent.
  • ¹³C NMR : The sulfonamide sulfur adjacent to the methyl group appears at δ 40–45 ppm.
  • IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bending (if present) at 1550–1600 cm⁻¹. Compare with computational spectra (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic software (e.g., SHELX, ORTEP) is suitable for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • SHELXL : Refine X-ray diffraction data using SHELXL’s constraints for disordered atoms or twinned crystals. Implement "ISOR" and "DELU" commands to model thermal motion anisotropy .
  • ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate packing arrangements. Combine with WinGX for full structural refinement workflows .

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2-chlorophenyl group creates steric hindrance, reducing nucleophilic substitution rates at the sulfonamide sulfur. Use bulky bases (e.g., DBU) to deprotonate and activate the site.
  • Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity at the phenyl ring, enabling Suzuki-Miyaura coupling with aryl boronic acids. Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What strategies resolve contradictions in crystallographic and computational data for sulfonamide derivatives?

  • Methodological Answer :

  • Data Validation : Cross-check experimental bond lengths/angles with CSD (Cambridge Structural Database) entries. For discrepancies >3σ, re-examine diffraction data for absorption or twinning artifacts.
  • Computational Adjustments : Apply solvent effect corrections (e.g., PCM model) in DFT calculations to align with experimental dipole moments .

Q. How can X-ray powder diffraction (XRPD) distinguish polymorphs of this compound?

  • Methodological Answer :

  • Sample Preparation : Grind crystals to a homogeneous powder and mount on a zero-background silicon holder.
  • Data Analysis : Use Rietveld refinement (TOPAS-Academic) to model peak positions and intensities. Key polymorph indicators include shifts in 2θ ≈ 12–15° (d-spacing ~5.9–7.4 Å) due to variations in sulfonamide packing .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

ParameterTypical RangeSoftware/ToolReference
Bond length (S–N)1.62–1.65 ÅSHELXL
Torsion angle (C–S–N–C)75–85°Mercury
R-factor<0.05 for high-resolution dataWinGX

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceDetection MethodMitigation
N-Methyl-2-chloroanilineIncomplete sulfonylationGC-MS (m/z 141)Extended reaction time (24h)
Bis-sulfonamide dimerExcess methanesulfonyl chloride¹H NMR (δ 3.4 ppm)Slow reagent addition

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